1,10-Phenanthroline-5,6-dione

Beschreibung

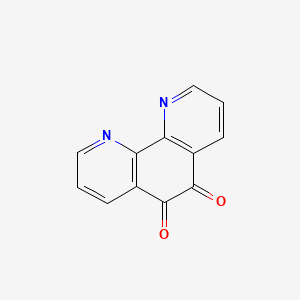

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,10-phenanthroline-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCALAFIVPCAXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181763 | |

| Record name | 1,10-Phenanthroline-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27318-90-7 | |

| Record name | 1,10-Phenanthroline-5,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27318-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-PHENANTHROLINE-5,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD7KXA2W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution in Organic Synthesis and Coordination Chemistry

The synthesis of 1,10-phenanthroline-5,6-dione was first reported decades ago, and it was initially isolated in low yields from the reaction of 1,10-phenanthroline (B135089) with a nitrating mixture. iucr.orggoogle.com The established laboratory synthesis involves the oxidation of 1,10-phenanthroline using a strong oxidizing mixture, typically composed of fuming nitric acid and concentrated sulfuric acid, often in the presence of potassium bromide. wikipedia.orgiucr.orggoogle.com This process proceeds through a 5-nitro-1,10-phenanthroline (B1664666) intermediate. wikipedia.org

From its inception, the dual nature of phendione's coordinating abilities was recognized as a key feature. psu.edu Early studies in coordination chemistry explored its interactions with various metals. It was discovered that phendione could act as a versatile ligand, coordinating to metal centers in several distinct ways. It can bind to a single metal center as a bidentate N,N'-donor ligand, similar to its parent compound, 1,10-phenanthroline. rsc.org Alternatively, it can coordinate as an O,O'-donor via the quinone oxygens, particularly with metals in low oxidation states. psu.edursc.org Furthermore, its ability to bridge two metal centers, using both the N,N' and O,O' sites, paved the way for the synthesis of bimetallic and polynuclear coordination compounds. rsc.orgresearchgate.net This versatility established phendione as a fundamental building block in the evolving fields of supramolecular and materials chemistry. researchgate.netiucr.org

Significance in Modern Chemical Science

The importance of 1,10-phenanthroline-5,6-dione in contemporary chemical science stems from its multifaceted reactivity and its role as a precursor to a vast array of functional molecules and materials. chim.it Its bifunctional nature allows it to act as both a quinone oxidant and a Lewis base, a combination valuable in organic synthesis. sigmaaldrich.com For instance, in conjunction with zinc(II) catalysts, phendione facilitates the aerobic oxidation of secondary amines to produce valuable chemical motifs like indoles. sigmaaldrich.comtcichemicals.com

In coordination and materials chemistry, phendione is a cornerstone for constructing sophisticated molecular architectures. researchgate.nettandfonline.com Its ability to form stable complexes with a wide range of transition metals is exploited to create:

Homo- and Heterometallic Complexes: Phendione serves as a bridging ligand to assemble polynuclear complexes containing one or more types of metal ions. researchgate.netrsc.org These structures are of interest for studying metal-metal interactions and for applications in magnetism and catalysis.

Supramolecular Assemblies: The rigid, planar structure of the phendione ligand is ideal for building large, well-defined supramolecular structures through coordination-driven self-assembly. researchgate.nettandfonline.com

Functional Materials: Phendione-containing metal complexes exhibit interesting photophysical and electrochemical properties. nih.govresearchgate.net Ruthenium complexes, for example, show potential as photosensitizers in solar cells and as luminescent probes. sigmaaldrich.comnih.govresearchgate.net The redox-active quinone moiety allows for the tuning of the electronic properties of these materials. researchgate.netresearchgate.net

The compound and its derivatives are also crucial in electrocatalysis and the development of chemical sensors. sigmaaldrich.comresearchgate.net For example, electrodes modified with phendione have been used for the sensitive detection of various analytes. sigmaaldrich.comresearchgate.net

Structural Features and Electronic Configuration for Research Applications

Established Synthetic Pathways for this compound

The direct oxidation of the readily available 1,10-phenanthroline (B135089) is the most common approach for preparing this compound.

The oxidation of 1,10-phenanthroline using a strong mixed acid system is a well-established method for the synthesis of this compound. wikipedia.orgwikipedia.org This approach typically involves a combination of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). The reaction proceeds by the direct oxidation of the phenanthroline core. wikipedia.orgwikipedia.org One reported procedure involves the use of 20% oleum (B3057394) (fuming sulfuric acid) and 70% nitric acid, which is slowly added to 1,10-phenanthroline monohydrate. rsc.org The mixture is then heated, poured over ice, neutralized, and the product is extracted and recrystallized. rsc.org However, this method can have drawbacks, including harsh reaction conditions and the formation of 5-nitro-1,10-phenanthroline (B1664666) as a significant side product, which can lower the yield of the desired dione (B5365651) to around 20%. google.com

Table 1: Mixed Acid Oxidation Reaction Data

| Oxidizing Agents | Starting Material | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 20% Oleum, 70% HNO₃ | 1,10-Phenanthroline monohydrate | 85 | 3 hours | 62 | rsc.org |

To improve the efficiency and yield of the oxidation, methods incorporating a halogen source, typically potassium bromide (KBr) or bromine (Br₂), have been developed. rsc.orggoogle.comcolab.ws The presence of bromide in the mixed acid medium (H₂SO₄/HNO₃) significantly enhances the reaction, leading to higher yields of this compound. google.com In a typical procedure, 1,10-phenanthroline monohydrate and potassium bromide are cooled in an ice bath before a mixture of concentrated sulfuric and nitric acids is slowly added. chemicalbook.com The reaction temperature is then raised to 100°C and held for several hours. chemicalbook.com This method has been reported to produce the target compound in yields as high as 86%. google.com The enhanced reactivity is attributed to the in-situ formation of bromine, which acts as a more effective oxidizing agent under these conditions.

Table 2: Halogen-Assisted Oxidation Reaction Data

| Oxidizing System | Starting Material | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂SO₄, HNO₃, KBr | 1,10-Phenanthroline monohydrate | 5 → 100 | 6 hours | 81-85 | chemicalbook.com |

| H₂SO₄, HNO₃, KBr | 1,10-Phenanthroline | Reflux | Not Specified | 86 | google.com |

Derivatization Strategies and Functionalization of the Dione Moiety

The dione functionality in this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives.

A key derivatization of this compound is its reduction to the corresponding diol, 1,10-phenanthroline-5,6-diol. This transformation can be achieved by reacting the dione with a suitable reducing agent. One effective method involves treating this compound with hydrazine (B178648) sulphate in water. yildiz.edu.tr The reaction mixture is briefly heated in a boiling water bath, and upon cooling, the diol product is isolated as a solid. yildiz.edu.tr This reduction has been reported to proceed with a high yield of 83%. yildiz.edu.tr The resulting diol is a valuable ligand in its own right, capable of forming complexes with various metal ions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,10-Phenanthroline |

| Sulfuric acid |

| Nitric acid |

| Oleum |

| 1,10-Phenanthroline monohydrate |

| 5-Nitro-1,10-phenanthroline |

| Potassium bromide |

| Bromine |

| 5-Amino-1,10-phenanthroline |

| 1,10-Phenanthroline-5,6-diol |

Catalytic Applications and Redox Processes

Electrocatalytic Activity and Redox Mediation

1,10-Phenanthroline-5,6-dione and its transition metal complexes have demonstrated notable electrocatalytic activity, serving as efficient redox mediators in several key biochemical reactions. This activity is central to the development of sensitive and selective biosensors and for facilitating enzymatic synthesis.

The high overpotential typically required for the direct electrochemical oxidation of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) can be significantly lowered by using electron mediators. acs.org Complexes of this compound have proven to be effective catalysts for this purpose. acs.org For instance, glassy carbon electrodes modified with films of transition metal complexes such as Fe(phen-dione)₃₂ and Ru(phen-dione)(v-bpy)₂₂ exhibit electrocatalytic activity towards NADH oxidation. acs.org

A carbon paste electrode modified with a ruthenium complex, bis(this compound)(2,2′-bipyridine)ruthenium(II) ([Ru(phend)₂bpy]²⁺), intercalated into zirconium phosphate (B84403), has been successfully used for the mediated oxidation of NADH. nih.gov The kinetics of this modified electrode follow a Michaelis-Menten mechanism, with a Michaelis constant (Kₘ) of 1.98 mM and a rate constant (k₊₂) of 503.3 s⁻¹. nih.gov This demonstrates the efficient electron transfer between the mediator and NADH. The formal potential of the intercalated mediator was found to be -38.5 mV versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.gov The redox process of the dione (B5365651)/diol couple is pH-dependent, involving a 2e⁻, 1H⁺ process in the pH range of 4.0 to 7.0. nih.gov

Table 1: Kinetic Parameters for NADH Oxidation

| Mediator System | Kₘ (mM) | k₊₂ (s⁻¹) | Formal Potential (mV vs. Ag/AgCl) |

|---|

This compound and its derivatives also play a crucial role in the development of sensors for hydrogen peroxide (H₂O₂), a key molecule in many biological and industrial processes. conicet.gov.armdpi.com The electrocatalytic properties of these compounds enable the sensitive detection of H₂O₂. conicet.gov.arnih.gov

A modified multiwalled carbon nanotube paste electrode (MCNTPE) with a polymeric matrix of poly Fe(III)-5-Amino-1,10-phenanthroline has been utilized as an electrochemical sensor for H₂O₂ quantification. conicet.gov.ar This sensor demonstrated remarkable electrocatalytic effects for both the oxidation and reduction of H₂O₂. conicet.gov.ar At a potential of -0.100 V, the sensitivity of the modified electrode was enhanced by two orders of magnitude compared to the unmodified electrode. conicet.gov.ar

Furthermore, a glassy carbon electrode modified with multiwalled carbon nanotubes and this compound that has complexed with copper ions (GCE/MWCNT@Phen-dione-Cu²⁺) has been shown to catalyze the hydrogen peroxide reduction reaction in a neutral pH solution, allowing for its electrochemical sensing. nih.govfigshare.com This highlights the versatility of phenanthroline-dione based systems in H₂O₂ detection. nih.govfigshare.com The interaction between 1,10-phenanthroline (B135089) and H₂O₂ in the presence of Fe²⁺ ions can lead to the generation of hydroxyl radicals via the Fenton reaction, a principle that has been explored in biological contexts. nih.gov

The detection of lactate (B86563) is critical in clinical diagnostics, sports medicine, and the food industry. nih.govresearchgate.net this compound has been employed as a redox mediator in the fabrication of lactate biosensors. maynoothuniversity.iedoaj.org In these sensors, it acts as a proton and electron acceptor, facilitating the regeneration of the FAD cofactor in lactate oxidase (LOx). maynoothuniversity.iemaynoothuniversity.ie

A lactate biosensor was developed by immobilizing LOx in a chitosan (B1678972) matrix, with this compound serving as the mediator. maynoothuniversity.iedoaj.org Another configuration involved the enzymatic polymerization of this compound on a glassy carbon electrode with an underlying layer of graphite (B72142) ink for LOx immobilization. maynoothuniversity.iedoaj.org This latter design resulted in a biosensor with a linear range of 0.74–2.44 x 10⁻³ M, a sensitivity of 4.11 x 10⁻⁴ C cm⁻² mM⁻¹, and a limit of detection (LOD) of 0.06 mM. maynoothuniversity.iedoaj.org

Table 2: Performance of a Lactate Biosensor Using this compound Mediator

| Parameter | Value |

|---|---|

| Linear Range | 0.74–2.44 x 10⁻³ M |

| Sensitivity | 4.11 x 10⁻⁴ C cm⁻² mM⁻¹ |

The oxidized form of nicotinamide adenine dinucleotide (NAD⁺) is an essential cofactor for many dehydrogenase enzymes, but its high cost limits its large-scale use in industrial enzymatic synthesis. nih.govnih.govresearchgate.net Efficient regeneration of NAD⁺ from NADH is therefore crucial. nih.govnih.govresearchgate.net Transition metal complexes of this compound have been identified as highly efficient mediators for this purpose. rsc.org

The complexation of this compound with transition metals can increase the catalytic turnover frequency for both aerobic-chemical and indirect electrochemical NAD⁺ regeneration in alcohol oxidations catalyzed by horse liver alcohol dehydrogenase (HLADH). rsc.org Compared to the uncomplexed phenanthrolinediones, these metal complexes can enhance the turnover frequency by a factor of up to 17 for aerobic-chemical regeneration and by a factor of 14 for indirect electrochemical regeneration. rsc.org

Role as Bifunctional Quinone Oxidant

Beyond its role in electrocatalysis, this compound also functions as a bifunctional quinone oxidant in organic synthesis. scispace.com This capability is attributed to the presence of both the o-quinone functionality and the distal chelating nitrogen atoms within its structure. scispace.com

A novel bioinspired catalyst system comprising this compound and zinc iodide (ZnI₂) has been developed for the efficient aerobic dehydrogenation of secondary amines, including pharmaceutically relevant nitrogen heterocycles. scispace.comscilit.com This system operates through a non-biological pathway involving a hemiaminal intermediate. scispace.com

The ZnI₂ co-catalyst plays a dual role: it activates the quinone towards amine oxidation and provides iodide, which acts as a redox-mediator to promote aerobic catalytic turnover. scispace.com This bifunctional nature of the this compound catalyst, with its o-quinone and distal chelating sites, is key to its effectiveness in these aerobic oxidation reactions. scispace.com

Bioinspired Catalysis with Zinc Iodide Cocatalyst

Drawing inspiration from copper amine oxidases, which utilize a quinone cofactor to oxidize primary amines, a novel catalytic system comprising this compound and zinc iodide (ZnI₂) has been developed for the aerobic oxidation of secondary amines. nih.govresearchgate.net This system circumvents the limitations of the natural enzymatic pathway, which is selective for primary amines, by operating through a distinct, abiological mechanism involving a hemiaminal intermediate. nih.govresearchgate.net

The role of the components in this catalytic system is twofold. The this compound acts as the primary oxidant, while the zinc iodide cocatalyst serves a dual purpose. The Zn²⁺ ion coordinates to the distal nitrogen atoms of the phenanthroline-dione, enhancing its activity towards amine oxidation. nih.gov Concurrently, the iodide ion plays a crucial role as a redox-mediator, facilitating the aerobic catalytic turnover. nih.govresearchgate.net This cooperative action allows for the efficient dehydrogenation of a variety of secondary amines, including pharmaceutically relevant nitrogen heterocycles, under aerobic conditions. nih.govresearchgate.net

The efficacy of this bioinspired system is highlighted by the successful oxidation of substrates like 1,2,3,4-tetrahydroisoquinoline (B50084) to the corresponding dihydroisoquinoline. Experimental studies have demonstrated that the combination of this compound and zinc iodide is significantly more effective than when other zinc salts (e.g., Zn(OTf)₂, Zn(OAc)₂, ZnCl₂, or ZnBr₂) are used, underscoring the specific role of the iodide in the catalytic cycle. nih.gov

Table 1: Aerobic Oxidation of 1,2,3,4-Tetrahydroisoquinoline using this compound and Zinc Salts

| Entry | Catalyst (mol%) | Cocatalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound (5) | None | CH₃CN | 24 | 7 |

| 2 | This compound (5) | Zn(OTf)₂ (2.5) | CH₃CN | 24 | <10 |

| 3 | This compound (5) | Zn(OAc)₂ (2.5) | CH₃CN | 24 | <10 |

| 4 | This compound (5) | ZnCl₂ (2.5) | CH₃CN | 24 | <10 |

| 5 | This compound (5) | ZnBr₂ (2.5) | CH₃CN | 24 | <10 |

| 6 | This compound (5) | ZnI₂ (2.5) | CH₃CN | 24 | >95 |

Data sourced from studies on the bioinspired aerobic oxidation of secondary amines. nih.gov

Photoredox Catalysis and Photoactive Materials

The inherent photophysical properties of the 1,10-phenanthroline framework, combined with the redox-active quinone moiety, make this compound a valuable component in the field of photoredox catalysis and the development of photoactive materials. Its rigid, planar structure and π-conjugated system allow it to absorb light and participate in photoinduced electron transfer processes.

While direct application of this compound as a primary photocatalyst is an emerging area of research, its derivatives and metal complexes have shown significant promise. The photochemical and redox properties of phenanthroline-based complexes can be systematically tuned through substitution on the phenanthroline rings. nih.gov For instance, the introduction of various functional groups can alter the electronic energy levels and enhance the fluorescence quantum yield. researchgate.net

Derivatives of this compound are being explored for their photo-sensitivity and potential applications in materials science. For example, 1,10-phenanthroline-5,6-diimine, synthesized from the dione, exhibits excellent photo-sensitivity to visible light and photoluminescence. nih.gov Such properties are crucial for the development of materials for photovoltaic cells, light-dependent resistors, and photodynamic therapy. nih.gov

Furthermore, this compound serves as a versatile building block for the synthesis of homo- and heterometallic complexes that exhibit interesting photoactive and electroactive properties. nih.gov These complexes can be designed for applications in light-emitting devices and as sensitizers in dye-sensitized solar cells. researchgate.netjcchems.com The ability of the dione ligand to coordinate with metal ions through either its diimine or quinone sites allows for the construction of intricate molecular architectures with tailored photophysical characteristics. nih.gov

Table 2: Photophysical Properties of Selected Phenanthroline Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| 1,10-Phenanthroline | 270 | 362 | 0.0087 | CH₂Cl₂ |

| 2,9-Diphenyl-1,10-phenanthroline | 285 | 380 | 0.04 | CH₂Cl₂ |

| 2,9-Di(p-anisyl)-1,10-phenanthroline | 290 | 385 | 0.08 | CH₂Cl₂ |

Data adapted from studies on the photophysical properties of phenanthroline derivatives. researchgate.net

Biological and Medicinal Chemistry Research

Antimicrobial Activity

1,10-Phenanthroline-5,6-dione has demonstrated significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. These findings suggest its potential as a broad-spectrum antimicrobial agent.

The compound has shown efficacy against both Gram-negative and Gram-positive bacteria. Research indicates that its antibacterial action is often more potent than its parent compound, 1,10-phenanthroline (B135089).

Notably, studies have reported a Minimum Inhibitory Concentration (MIC) value of ≤0.5 mg/L for this compound against Escherichia coli, indicating potent activity against this common Gram-negative bacterium oup.com. Against 32 clinical isolates of Pseudomonas aeruginosa, the geometric mean MIC for this compound was determined to be 31.15 μM oup.com. The compound and its metal complexes have also been investigated for their activity against Staphylococcus aureus, a prevalent Gram-positive pathogen oup.com.

Currently, there is a lack of specific research data on the antibacterial effects of this compound against Proteus penneri.

Antibacterial Activity of this compound

| Bacterium | Reported Activity | Source |

|---|---|---|

| Escherichia coli | MIC ≤ 0.5 mg/L | oup.com |

| Pseudomonas aeruginosa | Geometric Mean MIC: 31.15 μM | oup.com |

| Staphylococcus aureus | Demonstrated activity | oup.com |

| Proteus penneri | Data not available | - |

The antifungal properties of this compound are well-documented against several pathogenic fungi. For instance, it has been shown to inhibit the proliferation of Candida albicans, a common cause of fungal infections in humans oup.comfrontiersin.org.

In studies investigating its effect on the dematiaceous fungus Phialophora verrucosa, a causative agent of chromoblastomycosis, this compound exhibited an MIC of 12.0 μM and an IC50 of 7.0 μM frontiersin.org. This highlights its potential in combating difficult-to-treat fungal diseases.

Antifungal Activity of this compound

| Fungus | Reported Activity | Source |

|---|---|---|

| Candida albicans | Inhibits proliferation | oup.comfrontiersin.org |

| Phialophora verrucosa | MIC: 12.0 μM, IC50: 7.0 μM | frontiersin.org |

Beyond inhibiting fungal growth, this compound has been observed to interfere with fungal morphogenesis, a critical process for the virulence of many pathogenic fungi. Research has shown that the compound can disturb the transformation of Phialophora verrucosa from its conidial to mycelial form frontiersin.org. This disruption of fungal development can impair the pathogen's ability to establish an infection.

Anticancer and Antiproliferative Studies

In addition to its antimicrobial properties, this compound has garnered attention for its potential as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting a broad applicability in oncology research.

The compound has been evaluated against a number of human cancer cell lines. One notable study investigated its activity against a cisplatin-resistant variant of the ovarian carcinoma cell line, A2780. While specific IC50 values for the standalone compound were not detailed in the available literature, the study underscored the potential of phenanthroline derivatives in overcoming drug resistance in cancer.

There is currently a lack of specific published research detailing the cytotoxic activity of this compound against the colorectal carcinoma cell line HCT116.

The precise mechanisms through which this compound exerts its cytotoxic effects on cancer cells are an active area of investigation. While the direct induction of reactive oxygen species (ROS) production, autophagy, and cellular senescence by the standalone compound is not yet fully elucidated in the available scientific literature, related phenanthroline compounds and their metal complexes are known to induce apoptosis in tumor cells, often through the inhibition of proteasome activity. It is hypothesized that this compound may share similar pathways in promoting cancer cell death. Further research is needed to specifically delineate its role in ROS generation, autophagy, and cellular senescence as primary cytotoxic mechanisms.

Effects on Multidrug-Resistant Cancer Cells

This compound (phendione) and its metal complexes have demonstrated notable potential in overcoming multidrug resistance (MDR) in cancer cells, a significant hurdle in effective chemotherapy. Research indicates that the mechanism of action for certain phendione complexes may be independent of P-glycoprotein (P-gp) activity, a common mediator of MDR. For instance, cobalt and zinc complexes incorporating phendione have shown activity against colon-resistant cancer cells by triggering pathways that bypass P-gp-mediated resistance nih.gov.

Similarly, platinum complexes with phendione have been found to be active against both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780R) human ovarian carcinoma cell lines nih.gov. Further studies involving Ruthenium(II) arene complexes with a phendione ligand, specifically the complex designated JHOR11, showed antiproliferative activity in a doxorubicin-resistant colorectal carcinoma cell line (HCT116-Dox), whereas a similar complex (JHOR10) was inactive nih.gov. This highlights that subtle structural changes, such as the counter-anion, can be a viable strategy for enhancing anticancer activity in MDR tumors nih.gov. These findings underscore the potential of phendione-based compounds as a promising scaffold for developing chemotherapeutic agents capable of combating resistant cancers nih.gov.

In Vivo Toxicity Assessment and Tumor Growth Influence in Animal Models

The in vivo toxicity and therapeutic efficacy of this compound and its derivatives have been evaluated in several animal models, demonstrating a generally favorable tolerance profile compared to traditional chemotherapeutics like cisplatin.

Galleria mellonella (Greater Wax Moth Larvae) : The G. mellonella larval model has been used to assess the in vivo tolerance of phendione-based compounds. Studies have shown that copper(II) complexes of this compound were well tolerated by the larvae core.ac.uk. This model is advantageous for initial in vivo toxicity screening due to its cost-effectiveness and the similarity of its innate immune response to that of mammals publichealthtoxicology.comnih.gov. For example, silver(I) complexes of phendione have been shown to protect G. mellonella larvae from infection by the fungus Phialophora verrucosa nih.gov.

Swiss Mice : Acute and chronic toxicity studies in Swiss mice have indicated that this compound is well tolerated. In acute tests, the compound was found to be less toxic than its copper(II) complex scispace.com. In chronic toxicity tests, where mice were administered 45 mg/kg of the compound daily for five consecutive days, all animals survived and showed no obvious behavioral changes or significant differences in the expression levels of liver enzymes AST and ALT, suggesting good tolerance scispace.com.

Zebrafish Embryos : The zebrafish embryo model has been employed to evaluate both toxicity and anti-tumor activity. A Ruthenium(II) complex containing the this compound ligand (JHOR11) exhibited no toxicity in zebrafish embryos nih.gov. Importantly, this same complex was shown to reduce the in vivo proliferation of HCT116 colon cancer cells that had been injected into the embryos, demonstrating its potential anti-tumor efficacy in a living organism nih.gov. The zebrafish model is particularly useful for observing developmental and organ-specific toxicity due to the embryos' transparency nih.gov.

Table 1: Summary of In Vivo Toxicity and Efficacy Findings

| Animal Model | Compound Type | Key Findings | Citations |

|---|---|---|---|

| Galleria mellonella | Copper(II) and Silver(I) complexes of phendione | Well tolerated by larvae; Silver complex showed protective effects against fungal infection. | core.ac.uknih.gov |

| Swiss Mice | This compound | Well tolerated in both acute and chronic toxicity tests compared to cisplatin; No significant impact on liver enzymes. | scispace.com |

| Zebrafish Embryos | Ruthenium(II) complex of phendione | No observed toxicity; Reduced in vivo proliferation of injected human colon cancer cells. | nih.gov |

DNA Binding and Damage Mechanisms

The anticancer activity of this compound and its complexes is significantly attributed to their interactions with DNA, leading to the disruption of cellular processes.

Molecular docking studies have revealed that metal derivatives of phendione can interact with double-stranded DNA through a combination of forces. These include hydrogen bonding, hydrophobic interactions, and electrostatic interactions nih.gov. While electrostatic attraction is a plausible mechanism due to the positive charge of some metal complexes and the negative charge of the DNA backbone, other binding modes are also crucial nih.gov. The planar aromatic structure of the phenanthroline backbone facilitates π-π stacking interactions with DNA bases nih.gov.

Phendione-based compounds primarily interact with DNA via groove binding, with a preference for the minor grooves nih.gov. In vitro competitive quenching assays have confirmed this preferential binding mode nih.gov. However, the mechanism of DNA interaction for phenanthroline derivatives is complex and can involve a transition from initial groove binding to intercalation, where the planar ligand inserts itself between the DNA base pairs nih.govrsc.org. This intercalation can distort the DNA helix, interfering with replication and transcription. The specific mode of binding—whether groove binding or intercalation—can be influenced by the structure of the compound and its substituents nih.gov.

A critical mechanism of action for phendione, particularly its metal complexes, is the induction of oxidative damage to DNA. Copper complexes of this compound have been shown to cause oxidative DNA injuries, a process that can be inhibited by free radical scavengers nih.gov. This redox activity can lead to the generation of reactive oxygen species (ROS), which subsequently damage the DNA structure nih.gov. This damage can manifest as DNA fragmentation. For instance, treatment of Pseudomonas aeruginosa with bactericidal concentrations of a copper-phendione complex resulted in significant DNA fragmentation nih.gov. This ability to induce strand breaks is a key component of the compound's cytotoxic effects.

This compound derivatives can also act as inhibitors of topoisomerase I, an essential enzyme that manages DNA topology during cellular processes like replication nih.gov. A copper-phendione complex was found to induce the relaxation of supercoiled plasmid DNA that was mediated by topoisomerase I, indicating an inhibitory effect on the enzyme's function nih.gov. By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering cell death nih.gov. This mechanism is a well-established target for cancer chemotherapy nih.gov.

Table 2: DNA Interaction and Damage Profile

| Mechanism | Description | Key Evidence | Citations |

|---|---|---|---|

| DNA Binding | Involves a combination of hydrogen bonding, hydrophobic, and electrostatic forces. | Molecular docking studies. | nih.govnih.gov |

| Groove Binding & Intercalation | Preferential binding to DNA minor grooves, with potential for intercalation between base pairs. | Competitive quenching assays; structural analysis. | nih.govnih.govrsc.org |

| Oxidative Damage | Generation of reactive oxygen species leads to DNA lesions and strand breaks. | Inhibition by radical scavengers; observation of DNA fragmentation. | nih.govnih.gov |

| Topoisomerase I Inhibition | Interferes with the enzyme's function of relaxing DNA supercoiling, leading to DNA breaks. | Topoisomerase I-mediated DNA relaxation assays. | nih.gov |

Antiparasitic Activity (e.g., Leishmania)

This compound, also known as phendione, has demonstrated notable antiparasitic properties, particularly against protozoa of the Leishmania genus, the causative agents of leishmaniasis. Research has shown that phendione and its metal complexes, specifically with copper(II) and silver(I), are effective against various Leishmania species, including L. braziliensis, L. amazonensis, and L. chagasi (L. infantum). These compounds have been identified as excellent prototypes for the development of new anti-leishmanial drugs due to their significant impact on parasite viability.

Studies evaluating the effects of phendione and its coordination compounds revealed a significant reduction in the proliferation rate of the parasite's promastigote stage. For instance, metal complexes of phendione have shown potent activity against L. amazonensis and L. chagasi, causing a marked decrease in parasite proliferation. The activity of these compounds is not limited to the free-living promastigotes; they are also effective against the intracellular amastigote stage, which resides within host macrophages. This demonstrates a comprehensive antiparasitic action that targets the parasite in different stages of its life cycle. The promising biological properties of phendione and its metal derivatives position them as strong candidates for further investigation in the search for new anthelmintic and antiparasitic therapies.

| Compound | Leishmania Species | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Cu(phendione)₃₂·4H₂O (Cu-phendione) | L. amazonensis | 7.5 | |

| [Ag(phendione)₂]ClO₄ (Ag-phendione) | L. amazonensis | 7.8 | |

| Cu(phendione)₃₂·4H₂O (Cu-phendione) | L. chagasi | 20.0 | |

| [Ag(phendione)₂]ClO₄ (Ag-phendione) | L. chagasi | 24.5 |

A key mechanism behind the antiparasitic action of this compound and its complexes is the inhibition of crucial virulence factors, most notably leishmanolysin, also known as Gp63. Gp63 is a major metallopeptidase expressed on the surface of Leishmania parasites and is vital for their survival and infectivity. Research has confirmed that phendione and its metal derivatives inhibit both cellular and extracellular metallopeptidases produced by L. braziliensis promastigotes in a dose-dependent manner.

Molecular docking studies have shown that the silver(I) and copper(II) complexes of phendione are capable of interacting with the amino acids at the active site of the Gp63 protein. These interactions are energetically more favorable than those of phendione alone or the classical Gp63 inhibitor, 1,10-phenanthroline. The inhibitory effects on Gp63's proteolytic activity have been quantified, with the silver complex ([Ag(phendione)₂]ClO₄) demonstrating particularly potent inhibition. Pre-treatment of live L. amazonensis promastigotes with these complexes also leads to a significant reduction in the expression of the Gp63 protein.

| Compound | IC₅₀ (µM) | Inhibitory Constant (Ki) (µM) | Reference |

|---|---|---|---|

| [Ag(phendione)₂]ClO₄ (Ag-phendione) | 2.16 | 5.13 | |

| Cu(phendione)₃₂·4H₂O (Cu-phendione) | 163 | 27.05 |

Enzyme Inhibition and Biochemical Pathways

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease, making LRRK2 kinase inhibitors a major focus of drug development. Increased LRRK2 activity is observed in both familial and sporadic forms of the disease. While extensive research is underway to develop potent and selective LRRK2 inhibitors, a review of available scientific literature does not indicate that this compound has been specifically investigated or identified as an inhibitor of LRRK2 for Parkinson's disease research.

The inhibitory action of this compound extends to metallopeptidases in other organisms, such as fungi. In the dematiaceous fungus Phialophora verrucosa, a causative agent of chromoblastomycosis, metal-based derivatives of phendione have been shown to significantly inhibit secreted metallopeptidase activity. Specifically, the copper(II) complex of phendione, [Cu(phendione)₃]²⁺, was found to be a potent inhibitor, reducing extracellular metallopeptidase activity by approximately 85%. The silver(I) complex, [Ag(phendione)₂]⁺, also demonstrated inhibitory effects, reducing the enzyme's activity by around 40%. Interestingly, the metal-free phendione ligand did not affect this specific enzymatic activity in P. verrucosa, highlighting the crucial role of the coordinated metal ion in this particular inhibitory mechanism.

| Compound | Approximate Inhibition (%) | Reference |

|---|---|---|

| [Cu(phendione)₃]²⁺ | 85 | |

| [Ag(phendione)₂]⁺ | 40 | |

| This compound (metal-free) | No effect |

Electrochemical and Sensor Development

Electrochemical Behavior of 1,10-Phenanthroline-5,6-dione and its Complexes

This compound (phendione) is a redox-active ligand containing an o-quinone moiety, which imparts it with interesting electrochemical properties. The redox potentials of phendione and its metal complexes are highly dependent on the pH of the solution, typically in the range of -0.3 V to 0.4 V versus a saturated calomel (B162337) reference electrode (SCE). In acidic solutions (pH < 4), the reduction of phendione involves a two-electron, three-proton process, while at higher pH values (pH > 4), it proceeds via a two-electron, two-proton mechanism. The reduction process can be described as the transition from the quinone species to a semiquinone anion and then to the fully reduced dianion.

The coordination of metal ions to the 1,10-phenanthroline (B135089) backbone influences the electrochemical behavior of the ligand. The quinone-based redox properties are retained after complexation, and in nonaqueous solvents, the complexes often exhibit additional reduction waves. The metal-localized oxidations in these complexes are shifted to more positive potentials compared to analogous phenanthroline complexes, which is consistent with the stronger π-acidity of the phendione ligand.

For instance, nickel (II) complexes of phendione have been shown to exhibit redox activity under alkaline conditions, suggesting their potential as redox mediators. In contrast, zinc (II) complexes may not show this activity. The electrochemical response of copper (II) and cobalt (II) complexes with three phendione ligands, [Cu(PD)₃]²⁺ and [Co(PD)₃]²⁺, also demonstrate that the chelated phendione ligand is electrochemically active and undergoes a stepwise reduction involving two electrons and two protons.

The mode of coordination of the phendione ligand to the metal center has a more significant influence on its redox chemistry than the nature of the metal center itself or any ancillary ligands present in the complex. This tunability of the electrochemical properties through both metal coordination and pH makes this compound and its complexes versatile components in the design of electrochemical sensors.

Development of Modified Electrodes

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Materials such as carbon nanotubes and graphene oxide are often employed to increase the electrode's surface area, improve conductivity, and facilitate the immobilization of redox mediators like this compound.

Multiwalled carbon nanotubes (MWCNTs) have been successfully used to confine this compound onto the surface of glassy carbon electrodes (GCEs). This is achieved by a process of potential cycling of a 1,10-phenanthroline-adsorbed MWCNT-modified GCE. This process leads to the unexpected oxidation of 1,10-phenanthroline to the highly redox-active this compound, which remains confined on the electrode surface.

The resulting modified electrode, denoted as GCE/MWCNT@Phen-dione, exhibits enhanced electrochemical responses. The large surface area and excellent conductivity of the MWCNTs contribute to this enhancement. These modified electrodes have shown promise in various sensing applications, including the selective recognition of metal ions and the detection of biomolecules. The confinement of the redox mediator on the electrode surface improves the stability and reusability of the sensor.

Graphene oxide (GO), with its large surface area and abundance of oxygen-containing functional groups, provides an excellent platform for the immobilization of molecules like this compound. Research has shown that the adsorption of this compound onto graphene oxide can lead to enhanced electrochemical responses for the oxidation of molecules like NADH. This enhancement is attributed to the improved analytical performance in terms of sensitivity, linear range, and detection limit at the modified electrode.

In one study, palladium nanoparticles were supported on this compound modified graphene oxide to create a bifunctional electrocatalyst. This composite material demonstrated superior performance in highly sensitive sensing applications. The synergistic effect between the palladium nanoparticles, the redox-active phendione, and the conductive graphene oxide support leads to the enhanced catalytic activity.

Electrochemical Sensors for Biomolecules and Microorganisms

The unique properties of this compound modified electrodes have been harnessed for the sensitive and selective detection of important biomolecules and microorganisms.

An electrochemical sensor based on a this compound-modified electrode has been developed for the detection of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). This sensor demonstrates an enhanced ability to oxidize NADH at a low potential of 0.1 V. Operating at such a low potential is advantageous as it effectively minimizes interference from other redox-active compounds that might be present in biological samples.

The performance of this sensor for NADH detection has been quantified, showing a sensitivity of 0.222 µA/µM and a limit of detection of 0.0357 µM nih.govresearchgate.net. The sensor exhibits a linear response to NADH concentrations, with correlation coefficients above 0.99 in both higher and lower concentration ranges, indicating high accuracy researchgate.net.

| Parameter | Value | Reference |

| Sensitivity | 0.222 µA/µM | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.0357 µM | nih.govresearchgate.net |

| Applied Potential | 0.1 V | nih.govresearchgate.net |

The same electrochemical sensor developed for NADH detection has been successfully applied to the detection of Escherichia coli in water samples. The principle of detection is based on the release of intracellular NADH upon the lysis of the E. coli cells. The concentration of the bacteria is then determined by establishing a relationship between the oxidation current signal and the concentration of the released NADH.

This method allows for the detection of E. coli without the need for specific biomarkers, offering a promising approach for the broad-spectrum detection of microbial content in complex water environments. The performance of this electrochemical sensor in detecting E. coli has been validated, and a limit of detection of 1.12 x 10¹⁰ CFU/mL has been reported researchgate.net. The accuracy of the sensor in real water samples has been confirmed through blank recovery experiments, with recovery rates ranging from 89.12% to 93.26% and relative standard deviations of less than 10% nih.govresearchgate.net.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1.12 x 10¹⁰ CFU/mL | researchgate.net |

| Recovery Rate in Real Water Samples | 89.12% - 93.26% | nih.govresearchgate.net |

| Relative Standard Deviation (RSD) | < 10% | nih.govresearchgate.net |

Glucose Biosensors via Enzymatic Polymerization

The development of glucose biosensors utilizing this compound often involves the enzymatic polymerization of this compound to form a poly(this compound) (pPD) film. This film can effectively encapsulate glucose oxidase (GOx), a key enzyme in glucose sensing.

In one study, a graphite (B72142) rod (GR) electrode was modified by immobilizing GOx within an enzymatically formed pPD film. The resulting enzymatic electrode (pPD/GOx/GR) was evaluated for its response to varying glucose concentrations using chronoamperometry in an acetate-phosphate buffer solution at a pH of 6.0. The amperometric signals of this biosensor demonstrated a clear, hyperbolic dependence on the glucose concentration. acs.orgconicet.gov.ar Notably, the sensor's performance was assessed under both aerobic and anaerobic conditions. At a glucose concentration of 100 mM, the amperometric signals were recorded at 41.17 µA in the presence of oxygen and 32.27 µA in its absence. acs.orgconicet.gov.ar

The stability of the pPD/GOx/GR electrode was also investigated, with the amperometric signals showing a mere 6% decrease over a period of seven days. acs.orgconicet.gov.ar This indicates a good level of stability for the biosensor. Furthermore, the electrode exhibited excellent selectivity, even in the presence of common interfering substances such as dopamine (B1211576) and uric acid. acs.orgconicet.gov.ar The reproducibility and repeatability of the biosensor were also found to be robust, with standard deviations of 9.4% and 8.0%, respectively. acs.orgconicet.gov.ar

Another approach to enhancing glucose biosensors involves the use of carbon nanotubes (CNTs). A biosensor was fabricated by immobilizing GOx on CNTs and this compound-modified graphite rod electrodes (GOx/PD/CNTs/GR). The sensitivity of this electrode was found to be higher than that of a similar electrode without CNTs (GOx/PD/GR), suggesting that CNTs play a significant role in facilitating electron transfer between the redox-active site of GOx and the electrode surface. nih.gov

The following table summarizes the performance of a glucose biosensor based on glucose oxidase encapsulated within enzymatically synthesized poly(this compound).

| Parameter | Value | Conditions |

| Amperometric Signal | 41.17 µA | 100 mM Glucose, Aerobic |

| Amperometric Signal | 32.27 µA | 100 mM Glucose, Anaerobic |

| Stability | 6% decrease in 7 days | - |

| Reproducibility (SD) | 9.4% | - |

| Repeatability (SD) | 8.0% | - |

Lactate (B86563) Biosensors

The application of this compound has also been explored in the development of lactate biosensors. In these sensors, the compound acts as a proton and electron acceptor, which is crucial for the regeneration of the FADH2 cofactor involved in the enzymatic reaction of lactate oxidase (LOx).

One method of lactate biosensor fabrication involves the use of a chitosan (B1678972) and crosslinker configuration. nih.gov This setup, when used with solution mediation (K3Fe(CN)6), demonstrated a linear range for lactate detection from 9.9 × 10⁻⁴ to 5.66 × 10⁻³ M. nih.gov The sensitivity of this biosensor was 1.44 × 10⁻³ C cm⁻² mM⁻¹, with a limit of detection (LOD) of 0.54 mM. nih.gov

Further advancements in lactate biosensor design have utilized the enzymatic polymerization of this compound. nih.gov In one such design, a graphite ink was formulated and used as an underlying conductive layer for the immobilization of the LOx enzyme and the enzymatic polymerization of this compound on a glassy carbon (GC) electrode. nih.govresearchgate.net This approach resulted in a biosensor with a linear range of 0.74 – 2.44 × 10⁻³ M, a sensitivity of 4.11 × 10⁻⁴ C cm⁻² mM⁻¹, and a limit of detection of 0.06 mM. nih.govresearchgate.net

The following table provides a comparison of the performance of two different lactate biosensor configurations.

| Biosensor Configuration | Linear Range (M) | Sensitivity (C cm⁻² mM⁻¹) | Limit of Detection (mM) |

| Chitosan and crosslinker with K3Fe(CN)6 | 9.9 × 10⁻⁴ to 5.66 × 10⁻³ | 1.44 × 10⁻³ | 0.54 |

| Enzymatic polymerization of this compound on a GC electrode | 0.74 – 2.44 × 10⁻³ | 4.11 × 10⁻⁴ | 0.06 |

Hydrogen Peroxide Sensors

This compound has been utilized in the development of electrochemical sensors for the detection of hydrogen peroxide (H₂O₂). One such sensor was fabricated using a glassy carbon electrode modified with multiwalled carbon nanotubes (MWCNTs) and this compound, which also demonstrated selective recognition of copper ions. This modified electrode was shown to catalyze the reduction of hydrogen peroxide in a neutral pH solution. acs.orgnih.gov

The development of this sensor involved the electrochemical oxidation of 1,10-phenanthroline (Phen) to the highly redox-active this compound (Phen-dione). This was achieved by cycling the potential of a Phen-adsorbed GCE/MWCNT from -1 to 1 V versus Ag/AgCl in a pH 7 phosphate (B84403) buffer solution. nih.gov The resulting GCE/MWCNT@Phen-dione surface, upon complexing with Cu²⁺, showed catalytic activity towards the reduction of hydrogen peroxide. nih.gov The applicability of this sensor for detecting hydrogen peroxide in real samples has been successfully demonstrated. acs.org

In a different study, a composite prepared by dispersing multi-walled carbon nanotubes in mineral oil (CNTPE) was modified with a polymeric matrix of poly Fe(III)-5-Amino-1,10-phenanthroline (MCNTPE). This modified electrode was used as an electrochemical sensor for the quantification of hydrogen peroxide. The amperometric response to H₂O₂ was evaluated at -0.100 V and 0.700 V vs Ag/AgCl. At -0.100 V, the sensitivity of the MCNTPE was increased by a factor of 2 orders of magnitude compared to the unmodified CNTPE. At 700 mV, the sensitivity of the modified electrode was increased by a factor of 268 with respect to the non-modified electrode. conicet.gov.ar

The following table summarizes the enhancement in sensitivity for H₂O₂ detection using a modified carbon nanotube paste electrode.

| Electrode | Applied Potential (V vs Ag/AgCl) | Sensitivity Enhancement Factor |

| MCNTPE | -0.100 | 100 |

| MCNTPE | 0.700 | 268 |

Redox Mediators in Biosensing

This compound is a heterocyclic quinoid species that can function as a redox mediator in biosensing applications. nih.gov Its utility as a redox mediator stems from its ability to act as a proton and electron acceptor, which is particularly relevant in enzymatic reactions, such as the regeneration of the FADH₂ cofactor. nih.gov Quinones, in general, are effective redox mediators for electrocatalysis and enzyme biosensors due to their chemical stability, favorable equilibrium potentials, electrochemical reversibility, and high reactivity with redox-active enzymes. acs.org

As a multi-purpose ligand, this compound possesses two diimine nitrogen atoms that are suitable for binding metal ions. acs.org Simultaneously, its o-quinone portion can participate in redox reactions, enabling electron storage and transportation. acs.org This dual functionality makes it a valuable component in the construction of biosensors.

In the context of glucose biosensors, this compound has been investigated as an electron transfer mediator. nih.gov When compared to another ortho-quinoidal compound, 9,10-phenanthrenequinone (PQ), a this compound-modified graphite rod (GR) electrode demonstrated a current response that was seven times higher. nih.gov This highlights its efficiency in facilitating electron transfer in amperometric glucose biosensors.

Furthermore, this compound has been used in combination with other mediators to enhance sensor performance. For instance, a novel electrochemical glucose sensor was developed using this compound (PD) and Ru(III) as a dual redox mediator. acs.org The synergistic effect of PD and Ru(III) was found to efficiently facilitate the electron transfer between the enzyme-active center and the electrode. acs.org This sensor, based on glucose dehydrogenase (GDH), exhibited a wide linear glucose response range from 0.01 to 38.6 mmol/L, a low limit of detection (LOD) of 7.0 µmol/L, and a sensitivity of 38 µA·L/(mmol·cm²). acs.org

The following table presents the key performance metrics of a glucose sensor utilizing a dual redox mediator system.

| Parameter | Value |

| Linear Glucose Response Range | 0.01 to 38.6 mmol/L |

| Limit of Detection (LOD) | 7.0 µmol/L |

| Sensitivity | 38 µA·L/(mmol·cm²) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the multifaceted chemical nature of this compound. These computational studies have shed light on its electronic structure, the stability of its various forms, and its reactivity.

Electronic Structure and Magnetic Properties

DFT calculations have been employed to understand the electronic structure of this compound, particularly in the context of its coordination complexes. Studies on heterometallic FeCo dinuclear complexes bridged by a derivative of this compound have revealed that the electronic structures, including the spin and oxidation states of the metal centers, are influenced by the position of counterions and the nature of other nitrogen-donating ligands. core.ac.uk For instance, the proximity of a PF6– counterion to the iron center can stabilize its ferric state and the dianionic form of the this compound linker. core.ac.uk

Furthermore, DFT calculations have been instrumental in assigning the vibrational modes of the molecule. A complete assignment of the Raman active modes of this compound has been achieved by employing DFT calculations, which established the presence of sixty fundamental vibrational modes. mdpi.com

Tautomerism and Isomer Stability

The potential for tautomerism and the existence of various isomers are critical aspects of the chemistry of this compound and its derivatives. DFT studies on heterometallic FeCo dinuclear complexes incorporating this ligand have explored the possibility of valence tautomeric (VT) interconversions. core.ac.uk These studies have shown that the relative stability of different electronic isomers is dependent on subtle structural factors, such as the placement of counterions. core.ac.uk For example, isomers with a counterion near the cobalt ion were found to be energetically more favorable. core.ac.uk The investigation of such complexes has revealed systems that are prone to exhibit spin-crossover (SCO) and VT processes, making them promising for the development of magnetic materials. core.ac.uk

Reaction Mechanisms and Pathways

DFT calculations have provided mechanistic insights into the reactions involving this compound. For instance, in the reaction with diazomethane, the solvent plays a crucial role in determining the reaction pathway. In aprotic solvents, the reaction yields 5,6-methylenedioxy-1,10-phenanthroline, while in protic solvents, a nucleophilic attack on the carbonyl carbons leads to the formation of a dispiro-dioxirane derivative. researchgate.net In methanol, the reaction proceeds through a pathway that results in the cleavage of the C(5)–C(6) bond. researchgate.net DFT has also been used to understand the formation of air-stable spirocycles when this compound reacts with certain boron compounds, displacing a carbene ligand. nih.gov

Excited State Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, which are crucial for understanding their photophysical behavior. mui.ac.irrsc.orgrsc.org While specific TD-DFT studies focusing solely on this compound are not extensively detailed in the available literature, the methodology is well-established for predicting optical absorption and emission spectra. mui.ac.ir Such calculations can provide valuable information on the electronic transitions and the nature of the excited states, which is particularly relevant for applications in photochemistry and materials science. For instance, TD-DFT calculations have been used to describe the fluorescence of spirocycles formed from the reaction of this compound. nih.gov

Molecular Docking and Drug-Ligand Interactions (e.g., DNA, Gp63)

Molecular docking simulations have been a key computational technique to explore the potential of this compound and its derivatives as therapeutic agents by modeling their interactions with biological macromolecules like DNA and the leishmanial virulence factor Gp63.

In silico studies have demonstrated that metal complexes of this compound can interact with double-stranded DNA through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov Molecular docking of copper(II) and silver(I) complexes of this compound revealed their ability to bind to both the major and minor grooves of DNA. The copper complex, in particular, showed a higher binding affinity.

The interaction of this compound and its metal complexes with the leishmanolysin Gp63 protein, a key virulence factor in Leishmania, has also been investigated. Molecular docking assays showed that silver(I) and copper(II) complexes of this compound could interact with the active site of the Gp63 protein. These complexes exhibited more favorable interaction energies compared to this compound alone or the known Gp63 inhibitor, 1,10-phenanthroline.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Ag-phendione | -74.82 |

| Cu-phendione | -68.16 |

| Phendione | -39.75 |

| 1,10-Phenanthroline | -45.83 |

Chemometrics Methods for Complex Stability Determination

Chemometric methods, particularly multivariate curve resolution-alternating least squares (MCR-ALS), have been successfully applied to determine the stability constants of complexes formed between this compound and various transition metal cations. This approach is especially useful when the electronic spectra of the ligand and its complexes overlap, making traditional spectrophotometric methods challenging.

The complexation of this compound with Cu(II), Ni(II), Co(II), and Zn(II) in a non-aqueous solution was studied using a multi-wavelength spectrophotometric method coupled with MCR-ALS. This analysis revealed a 2:1 stoichiometry between the ligand and the metal cations and allowed for the calculation of their stability constants. The MCR-ALS method not only facilitates the determination of stability constants but also enables the extraction of the pure spectra of all components in the mixture.

| Metal Ion | log β |

|---|---|

| Ni(II) | 9.6 - 9.7 |

| Zn(II) | 8.37 |

| Co(II) | 7.89 |

An in-depth examination of this compound, this article focuses on specific theoretical and computational chemistry studies related to its analysis. The content strictly follows the specified outline, detailing the application of advanced analytical methodologies.

Theoretical and Computational Chemistry Studies

Analytical Methods

Multivariate Curve Resolution-Alternative Least Squares (MCR-ALS) is a powerful chemometric technique used to analyze data from evolving chemical systems monitored by spectroscopic methods. nih.gov The primary goal of MCR-ALS is to mathematically resolve mixed and overlapping spectral signals into the pure component contributions of each chemical species present in the system. brjac.com.br This is achieved by decomposing a data matrix (e.g., absorbance data collected over time at multiple wavelengths) into two smaller matrices: one representing the concentration profiles of the pure components and the other containing their pure spectra. researchgate.net

The method operates on a bilinear model, often represented as D = CST + E , where D is the experimental data matrix, C contains the concentration profiles, ST contains the pure spectra, and E is the residual error matrix. researchgate.net The "Alternating Least Squares" part of the name refers to the iterative optimization process used to find the most chemically meaningful C and ST matrices. spectrochempy.fr This process often incorporates constraints based on prior chemical knowledge, such as non-negativity (since concentrations and absorbances cannot be negative), unimodality (for chromatographic peaks), or closure. brjac.com.brspectrochempy.fr

While direct applications of MCR-ALS to 1,10-phenanthroline-5,6-dione are not extensively detailed in general literature, the technique is well-suited for studying its chemical behavior. For instance, MCR-ALS could be employed to monitor the kinetics of complex formation between this compound and various metal ions. By recording the UV-Vis spectra of the reaction mixture over time, MCR-ALS could deconvolve the data to provide the concentration profiles of the free ligand, the metal ion, and the resulting complex(es), as well as the pure spectrum of each species. This would allow for the determination of reaction rates and equilibrium constants.

Multi-wavelength spectrophotometry is a fundamental analytical technique used for the quantitative determination of substances that absorb light. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). pbworks.com

The parent compound, 1,10-phenanthroline (B135089), is a classic reagent in spectrophotometry, renowned for its use in the determination of iron. thermofisher.com It reacts with iron(II) ions to form a stable, intensely colored orange-red complex, tris(1,10-phenanthroline)iron(II) or [Fe(phen)3]2+. pbworks.comthermofisher.com This reaction is highly sensitive and selective, making it an excellent method for quantifying trace amounts of iron in various samples. truman.edutubitak.gov.tr

The analysis involves measuring the absorbance of the complex at its wavelength of maximum absorbance (λmax), which is typically around 508-510 nm. pbworks.comtau.ac.ilijsr.net The intensity of the color is stable over a wide pH range (typically 2 to 9). truman.edutau.ac.il To ensure all iron in a sample is in the Fe(II) state for complexation, a reducing agent like hydroxylamine (B1172632) hydrochloride is typically added. pbworks.com By preparing a series of standard solutions with known iron concentrations and measuring their absorbance, a calibration curve can be constructed to determine the concentration of an unknown sample. truman.edu

The principles of this method are applicable to derivatives like this compound, which also possesses the diimine chelating functionality necessary for forming complexes with metal ions. researchgate.netresearchgate.net The specific spectrophotometric properties, such as the λmax and molar absorptivity, would differ for its metal complexes.

Table 1: Spectrophotometric Data for the Iron(II)-1,10-phenanthroline Complex

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Iron(II) (Fe2+) | pbworks.com |

| Reagent | 1,10-Phenanthroline | pbworks.com |

| Complex Formed | [Fe(C12H8N2)3]2+ | thermofisher.com |

| Color of Complex | Orange-Red | pbworks.comthermofisher.com |

| λmax (Wavelength of Maximum Absorbance) | 508 - 510 nm | pbworks.comtau.ac.ilijsr.net |

| Molar Absorptivity (ε) | 11,100 L mol-1 cm-1 | pbworks.comtau.ac.il |

| Effective pH Range | 2 - 9 | truman.edutau.ac.il |

Materials Science Applications

Ligands for Functional Metal Complexes

1,10-Phenanthroline-5,6-dione is a highly adaptable ligand in coordination chemistry, capable of binding to a wide array of metal ions. Its versatility stems from the presence of two distinct coordination sites: the diimine nitrogen atoms and the dione (B5365651) oxygen atoms. This allows it to form stable five-membered ring complexes with various transition metals. The resulting metal complexes exhibit a range of interesting properties and have been tailored for numerous applications.

The coordination of this compound to metal centers can lead to the formation of both mononuclear and polynuclear complexes. For instance, it can react with Group 4 metal tetrachlorides to form adducts with either N,N' or N,N',O,O' coordination. Bimetallic compounds have also been synthesized, where two different metal fragments are coordinated to the dione.

These functional metal complexes have found utility in catalysis. For example, transition metal complexes of this compound have been shown to be efficient mediators for the regeneration of NAD+ in enzymatic synthesis. The complexation of the dione with transition metals can significantly increase the catalytic turnover frequency compared to the uncomplexed ligand.

Redox Active Ligands for Material Building Blocks

The quinone functionality of this compound imparts significant redox activity, making it a valuable building block for advanced materials. This redox capability allows it to act as an effective redox mediator in various chemical and electrochemical processes. For instance, it has been utilized in the electrochemical enzymatic detection of beta-hydroxybutyrate.

The ability of this compound to coordinate with metal ions, combined with its inherent redox properties, makes it particularly well-suited for the construction of functional materials like coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest for applications in gas storage and separation, catalysis, and sensing. The incorporation of this compound as a ligand allows for the fine-tuning of the properties of these frameworks to optimize them for specific tasks.

Photoactive Materials for Organic Light Emitting Diodes (OLEDs)

Derivatives of 1,10-phenanthroline (B135089) have shown promise as photoactive materials in the fabrication of Organic Light Emitting Diodes (OLEDs). These compounds can be utilized as emitters or as materials for other layers within the device structure, such as hole-blocking layers.

In one study, a derivative of 1,10-phenanthroline, 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f]phenanthroline, was used as a blue emitter in an OLED. The device exhibited promising performance characteristics, as detailed in the table below.

| Parameter | Value |

| Maximum Luminous Efficiency | 1.45 cd/A |

| Maximum Power Efficiency | 1.52 lm/W |

| Maximum External Quantum Efficiency | 0.99% |

| CIE Coordinates (x, y) | (0.16, 0.14) at 8.0 V |

Furthermore, 5,6-dihydrophenanthroline derivatives have been synthesized and investigated as hole-blocking layer materials in green phosphorescent OLEDs (PhOLEDs). The use of one such derivative as a hole-blocking layer resulted in a good efficiency of 23.6 cd/A at a current density of 4.4 mA/cm².

Luminescent Probes

The inherent fluorescence of the 1,10-phenanthroline scaffold and its ability to form stable complexes with a variety of metal ions make it an excellent platform for the development of luminescent probes. These probes can be designed to detect a range of analytes, from metal ions to small molecules.

A notable example is the use of ruthenium(II) complexes of this compound as "turn on" fluorescent probes for the detection of water in aprotic solvents. The complexes [Ru(phen)₂(pdn)]²⁺ and [Ru(pdn)₃]²⁺ (where pdn = this compound) exhibit fluorescence at 605 nm upon the addition of water. This is due to the formation of a geminal diol at the quinone function, which eliminates a non-radiative decay pathway and allows for a long-lived metal-to-ligand charge transfer (³MLCT) state, similar to that of [Ru(phen)₃]²⁺. This "turn on" luminescence provides a highly sensitive method for water detection.

| Complex | Analyte | Solvent | Luminescence Change |

| [Ru(phen)₂(pdn)]²⁺ | Water | Acetonitrile | "Turn on" at 605 nm |

| [Ru(pdn)₃]²⁺ | Water | Acetonitrile | "Turn on" at 605 nm |

Polymeric Materials Development

This compound and its derivatives serve as valuable monomers for the synthesis of novel polymeric materials with unique properties and potential applications. The rigid and planar structure of the phenanthroline unit can be exploited to create polymers with defined architectures and functionalities.

One approach involves the polymerization of substituted 1,10-phenanthroline derivatives. For instance, 5,6-dibromo-1,10-phenanthroline (B1631560) has been polymerized using a nickel catalyst to produce helical polymers where the phenanthroline units are densely stacked. This method allows for the creation of polymers with a specific, controlled three-dimensional structure.

Another strategy is the electrochemical polymerization of metal complexes of 1,10-phenanthroline. The electrochemical polymerization of the [Fe(phen)₃]²⁺ complex has been studied, leading to the formation of poly-(1,10-phenanthroline). The resulting polymer contains redox-active sites, which enhances its electrical conductivity. Furthermore, this compound is considered a key building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have a wide range of potential applications.

Future Research Directions and Emerging Applications

Exploration of Novel Coordination Modes and Complex Architectures

The future of phendione in coordination chemistry lies in harnessing its dual-functionality to create complex, multi-dimensional structures. The ligand possesses two distinct coordination sites: the N,N'-bidentate site typical of phenanthrolines and the O,O'-bidentate site of the o-quinone moiety. rsc.org This allows it to act as a versatile building block for homo- and heterometallic complexes. researchgate.net

Future research will likely focus on:

Bridging Ligand Capabilities : Phendione can link multiple metal centers, facilitating the synthesis of bimetallic and polymetallic assemblies. rsc.orgrsc.org Research into its reactions with various metal precursors could yield novel clusters and coordination polymers with unique magnetic or electronic properties.

Redox-Switchable Coordination : The coordination ability of the o-quinone moiety can be activated through one- or two-electron reduction. rsc.org This opens pathways to design "smart" materials where the complex's structure and properties can be altered by an external redox stimulus.

Supramolecular Assemblies : The planar, aromatic nature of phendione is ideal for constructing intricate supramolecular architectures through non-covalent interactions like π-π stacking. These assemblies are promising for applications in host-guest chemistry and molecular recognition.

| Coordination Site | Metal Center(s) | Resulting Architecture | Reference |

| N,N' | Ti, Zr, Hf | Monometallic adducts [MCl₄(phendione)] | rsc.org |

| N,N' and O,O' | Ti, Hf | Bimetallic adducts [(MCl₄)₂(phendione)] | rsc.org |

| O,O' | Ti, Zr, V | Monometallic complexes [MCp₂(phendione)] | rsc.org |

| N,N' and O,O' (Bridging) | Ru(II) and Pd(II)/Pt(II) | Heterobimetallic complexes | rsc.org |

| N,N' and O,O' (Bridging) | Fe(II) and Ti(II) | Tetrametallic complexes | researchgate.net |

Design of Advanced Catalytic Systems

The electronic properties and structural rigidity of 1,10-phenanthroline (B135089) and its derivatives make them excellent ligands for catalysis. nih.govmyuchem.com The introduction of the o-quinone group in phendione adds redox activity, creating opportunities for designing advanced catalytic systems for a variety of organic transformations.

Emerging research areas include:

Bioinspired Oxidation Catalysis : A catalytic system composed of 1,10-phenanthroline-5,6-dione and zinc iodide (ZnI₂) has been shown to perform aerobic oxidation of secondary amines. This bioinspired approach mimics the function of certain copper amine oxidases but operates via a distinct abiological pathway, expanding the scope of substrates. chim.it

Electrocatalysis and Biocatalysis : Transition metal complexes of phendione have demonstrated high efficiency as mediators in the electrochemical regeneration of the cofactor NAD⁺. rsc.org This is crucial for the development of sustainable, enzyme-catalyzed synthetic processes, such as the oxidation of alcohols. Further exploration could involve immobilizing these complexes on electrode surfaces to create robust electrocatalytic platforms. acs.org

Cascade Reactions : The use of phenanthroline-type ligands to promote copper-catalyzed cascade reactions is a growing field for synthesizing complex cyclic compounds. dntb.gov.ua Phendione's unique electronic structure could be exploited to control new and intricate cascade sequences.

| Catalytic System | Reaction Catalyzed | Key Finding | Reference |

| phendione/ZnI₂ | Aerobic dehydrogenation of secondary amines | Acts as a bifunctional o-quinone catalyst in a bioinspired system. | chim.it |

| Transition metal-phendione complexes | Regeneration of NAD⁺ | Increases catalytic turnover frequency significantly compared to uncomplexed phendione. | rsc.org |

| Copper(II) complexes | Aerobic oxidation of 1,10-phenanthroline | Catalyzes the oxidation of the parent phenanthroline to phendione. | acs.org |

Development of Next-Generation Therapeutics

One of the most promising future directions for this compound is in medicinal chemistry. The compound itself, and particularly its metal complexes, have demonstrated potent biological activity against a wide range of cancers, pathogenic microbes, and parasites. nih.govnih.gov

Future therapeutic research will likely focus on:

Anticancer Agents : Phendione and its complexes with metals such as copper, silver, zinc, and ruthenium have shown significant cytotoxicity against various human cancer cell lines, including those resistant to existing drugs like cisplatin. rsc.orgmdpi.com Mechanistic studies suggest these compounds can inhibit DNA synthesis and induce oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com Further work will involve optimizing the metal center and ancillary ligands to enhance selectivity for cancer cells.